Cas no 913835-68-4 ((1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid)

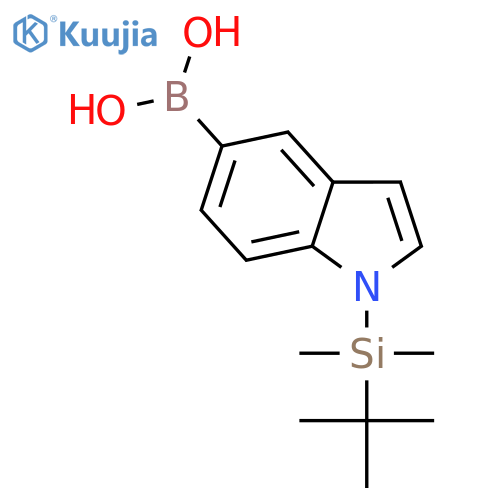

913835-68-4 structure

商品名:(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

CAS番号:913835-68-4

MF:C14H22BNO2Si

メガワット:275.226484775543

MDL:MFCD03095156

CID:802863

PubChem ID:4372773

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

- 1-(tert-Butyldimethylsilyl)indole-5-boronic acid

- 1-(tert-Butyldimethylsilyl)-1H-indol-5-ylboronic acid

- 1-TBDMS-indole-5-boronic acid

- [1-[tert-butyl(dimethyl)silyl]indol-5-yl]boronic acid

- 1-(tert-Butyldimethylsilyl)-1H-indole-5-boronic acid

- 1-(tert-Butyldimethylsilyl)-1H-indol-5-yl-5-boronic acid

- J-503669

- AKOS015894148

- 1-(Tert-Butyldimethylsilyl)Indole-5-Boronic

- 913835-68-4

- BS-24819

- [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid

- {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid

- 1-TBDMS-5-indoleboronic acid

- MFCD03095156

- CS-0175365

- DTXSID10402531

- F87610

- (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronicacid

- DS-017818

- 1-(tert-butyldimethylsilyl)indol-5-ylboronic acid

- 1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97

-

- MDL: MFCD03095156

- インチ: InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-10-12(15(17)18)6-7-13(11)16/h6-10,17-18H,1-5H3

- InChIKey: PPFZQIOBIOETAS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CC=C21)B(O)O

計算された属性

- せいみつぶんしりょう: 275.15100

- どういたいしつりょう: 275.151

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.4A^2

じっけんとくせい

- 密度みつど: 1.01

- ゆうかいてん: 248-250

- ふってん: 352.1°C at 760 mmHg

- フラッシュポイント: 166.7°C

- 屈折率: 1.51

- PSA: 45.39000

- LogP: 2.17440

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid セキュリティ情報

- 危害声明: Irritant/Keep Cold

-

危険物標識:

- ちょぞうじょうけん:低温を保つ

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B913835-1g |

[1-(tert-Butyldimethylsilyl)-1H-indol-5-yl]boronic Acid |

913835-68-4 | 1g |

$ 98.00 | 2023-04-18 | ||

| Apollo Scientific | OR3317-5g |

1-[(tert-Butyl)dimethylsilyl]-1H-indole-5-boronic acid |

913835-68-4 | 5g |

£330.00 | 2023-09-02 | ||

| TRC | B943835-2.5g |

(1-(Tert-Butyldimethylsilyl)-1h-Indol-5-Yl)Boronic Acid |

913835-68-4 | 2.5g |

200.00 | 2021-08-15 | ||

| Ambeed | A621100-5g |

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid |

913835-68-4 | 98% | 5g |

$207.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246035-1g |

(1-(Tert-butyldimethylsilyl)-1H-indol-5-yl)boronic acid |

913835-68-4 | 98% | 1g |

¥918 | 2023-04-12 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52624-1g |

1-(tert-Butyldimethylsilyl)indole-5-boronic acid, 97% |

913835-68-4 | 97% | 1g |

¥4205.00 | 2023-03-15 | |

| Matrix Scientific | 091630-5g |

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid, 97% |

913835-68-4 | 97% | 5g |

$605.00 | 2023-09-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246035-25g |

(1-(Tert-butyldimethylsilyl)-1H-indol-5-yl)boronic acid |

913835-68-4 | 98% | 25g |

¥6411 | 2023-04-12 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52624-250mg |

1-(tert-Butyldimethylsilyl)indole-5-boronic acid, 97% |

913835-68-4 | 97% | 250mg |

¥1314.00 | 2023-03-15 | |

| Alichem | A199007737-25g |

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid |

913835-68-4 | 97% | 25g |

$469.68 | 2023-08-31 |

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

913835-68-4 ((1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:913835-68-4)(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):218.0